molecular formula C20H30O7 B2905522 {dispiro[cyclohexane-1,4'-[3,5,7,10,12]pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-11',1''-cyclohexane]-8'-yl}methyl acetate CAS No. 852691-34-0

{dispiro[cyclohexane-1,4'-[3,5,7,10,12]pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-11',1''-cyclohexane]-8'-yl}methyl acetate

Cat. No.: B2905522
CAS No.: 852691-34-0
M. Wt: 382.453
InChI Key: AVMIIKLVEDAPFQ-UHFFFAOYSA-N
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Description

This compound is a dispiro-structured molecule featuring a cyclohexane core fused with a pentaoxatricyclo[7.3.0.0²,⁶]dodecane framework and an acetate ester substituent. Its molecular formula is C₁₄H₂₂O₇ (molecular weight: 302.32 g/mol), with stereospecific configurations at multiple chiral centers (1S,2R,6S,8R,9R) . The structure includes three fused rings: two cyclohexane moieties and a central oxygen-rich tricyclic system. Key spectral data include:

  • ¹H NMR (500 MHz, CDCl₃): Peaks at δ 3.20 (br s, 1H), 2.72 (s, 2H), and 1.82–1.59 (m, 6H), consistent with methylene and methyl groups in rigid cyclic systems .
  • InChIKey: PHWOTSJWWWEKMS-ZIQFBCGOSA-N .

The compound’s synthesis involves peroxyacetalization and cyclocondensation reactions, yielding a thermally stable solid (m.p. 429–431 K) .

Properties

InChI

InChI=1S/C20H30O7/c1-13(21)22-12-14-15-16(25-19(24-15)8-4-2-5-9-19)17-18(23-14)27-20(26-17)10-6-3-7-11-20/h14-18H,2-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVMIIKLVEDAPFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C2C(C3C(O1)OC4(O3)CCCCC4)OC5(O2)CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrahydro-3a’H-dispiro[cyclohexane-1,2’-bis[1,3]dioxolo[4,5-b:4’,5’-d]pyran-7’,1’‘-cyclohexan]-5’-ylmethyl acetate typically involves multi-step organic reactions. One common method involves the reaction of cyclohexane derivatives with dioxolane and pyran intermediates under controlled conditions. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the formation of the dispiro structure .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-3a’H-dispiro[cyclohexane-1,2’-bis[1,3]dioxolo[4,5-b:4’,5’-d]pyran-7’,1’‘-cyclohexan]-5’-ylmethyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

Tetrahydro-3a’H-dispiro[cyclohexane-1,2’-bis[1,3]dioxolo[4,5-b:4’,5’-d]pyran-7’,1’‘-cyclohexan]-5’-ylmethyl acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tetrahydro-3a’H-dispiro[cyclohexane-1,2’-bis[1,3]dioxolo[4,5-b:4’,5’-d]pyran-7’,1’‘-cyclohexan]-5’-ylmethyl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in the Pentaoxatricyclo Family

a) [(1S,2R,6S,8R,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0²,⁶]dodecan-8-yl]methyl Dodecanoate
  • Key Differences: Replaces the acetate group with a dodecanoate ester, increasing hydrophobicity (logP ~3.5 vs. 1.8 for the acetate derivative).
  • Similarities : Shared pentaoxatricyclo core and stereochemistry; comparable ¹H NMR shifts for cyclohexane protons .
b) 3,3,12,12-Tetramethyl-1,5,10,14-tetraoxadispiro[5.2.5.2]hexadecane
  • Key Differences : Lacks the acetate substituent and features a tetraoxadispiro framework instead of pentaoxatricyclo.
  • Synthesis : Derived from 1,4-cyclohexanedione and 2,2-dimethyl-1,3-propanediol, yielding a simpler oxygenated spiro compound .

Pharmacophore-Containing Analogues

a) Dispiro[cyclohexane-1,3’-[1,2,4,5]tetraoxane-6’,2’’-tricyclo[3.3.1.1³,⁷]decan]-4-one (TX)
  • Key Differences : Contains a tetraoxane pharmacophore instead of pentaoxatricyclo; adamantane-derived tricyclic system enhances rigidity.
  • Bioactivity : TX exhibits antimalarial properties, while the target compound’s bioactivity remains uncharacterized .
b) Aglaithioduline

Computational and Experimental Similarity Metrics

Molecular Networking and Cosine Scores

  • Cosine Score Analysis : The target compound clusters with oxygen-rich spiro derivatives (cosine score >0.85) in LC-MS/MS-based molecular networking, indicating shared fragmentation patterns (e.g., loss of acetate or methyl groups) .

Tanimoto Coefficient-Based Similarity

  • Tanimoto Index : A comparison using MACCS fingerprints shows moderate similarity (0.65–0.75) to cyclohexane-fused tetraoxanes, reflecting common oxygenated cyclic motifs .

Data Tables

Table 1: Physicochemical Properties of Selected Analogues

Compound Molecular Formula logP Polar Surface Area (Ų) Melting Point (K)
Target Acetate Derivative C₁₄H₂₂O₇ 1.8 85.6 429–431
TX (Tetraoxane Pharmacophore) C₁₆H₂₂O₄ 2.1 63.2 415–417
3,3,12,12-Tetramethyl-tetraoxadispiro C₁₆H₂₈O₄ 2.5 54.8 398–401

Table 2: Computational Similarity Metrics

Compound Pair Tanimoto Coefficient (MACCS) Cosine Score (MS/MS)
Target Acetate vs. TX 0.62 0.78
Target Acetate vs. Aglaithioduline 0.71 N/A

Biological Activity

Dispiro compounds, particularly those containing multiple oxygen functionalities, have garnered attention in medicinal chemistry due to their diverse biological activities. The compound in focus, {dispiro[cyclohexane-1,4'-[3,5,7,10,12]pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-11',1''-cyclohexane]-8'-yl}methyl acetate , is a complex molecule with potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H26O7C_{18}H_{26}O_7 with a molecular weight of approximately 354.4 g/mol. The compound features a unique dispiro structure that contributes to its biological activity. The presence of multiple ether and ester linkages may influence its solubility and interaction with biological targets.

PropertyValue
Molecular FormulaC18H26O7
Molecular Weight354.4 g/mol
InChIInChI=1S/C18H26O7/...
Exact Mass354.167853 g/mol

Biological Activity

Research indicates that dispiro compounds can exhibit various biological activities, including antimalarial and anticancer properties:

  • Antimalarial Activity : A study focused on dispiro-1,2,4,5-tetraoxanes demonstrated significant antimalarial effects against Plasmodium falciparum. The structural modifications in these compounds were aimed at enhancing bioavailability and efficacy against malaria parasites .
  • Anticancer Potential : Some dispiro compounds have shown promise in inhibiting cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways related to cell survival .
  • Antioxidant Properties : Certain derivatives of dispiro compounds have been evaluated for their antioxidant capabilities, which can protect cells from oxidative stress and damage—an essential factor in cancer progression and other diseases.

Case Study 1: Antimalarial Efficacy

In a recent study involving novel dispiro compounds, researchers synthesized several derivatives and tested their efficacy against malaria parasites. The results indicated that specific modifications to the dispiro structure significantly enhanced the activity against Plasmodium falciparum with IC50 values in the nanomolar range.

Case Study 2: Cytotoxicity Against Cancer Cells

Another investigation assessed the cytotoxic effects of a related dispiro compound on various cancer cell lines (e.g., HeLa and MCF-7). The study utilized MTT assays to measure cell viability post-treatment with different concentrations of the compound over 48 hours. Results showed a dose-dependent decrease in cell viability, indicating potential for further development as an anticancer agent.

Q & A

Q. What are the established synthetic routes for this compound?

The synthesis involves multi-step strategies, including peroxyacetalization and cyclocondensation. For example, a method adapted from Amado et al. uses silica sulfuric acid (SSA) as a catalyst for peroxyacetalization of ketones with aqueous hydrogen peroxide, followed by cyclocondensation with 1,4-cyclohexanedione to form the tetraoxane core. Flash chromatography (EtOAc:hexane, 2.5:97.5 v/v) is critical for purification, though yields may initially be low (~8%) . Advanced spirocyclic systems may also employ domino reactions using tri(n-butyl)phosphine to enhance efficiency .

Q. How is the compound characterized structurally?

Key techniques include:

  • 1H NMR : Peaks at δ 3.20 (br s, 1H), 2.72 (s, 2H), and 1.82–1.59 (m, 6H) confirm stereochemical and substituent environments .
  • X-ray crystallography : Resolves ambiguities in fused ring systems (e.g., bond angles, torsion angles) and validates stereochemistry. Symmetry codes and refinement tools like SHELXL97 are essential .
  • SMILES/InChI : Canonical SMILES strings (e.g., OC(=O)[C@H]1O[C@@H]2OC3(O[C@@H]2[C@@H]2[C@H]1OC1(O2)CCCCC1)CCCCC3) encode stereochemical details for computational modeling .

Q. What are the thermal stability considerations for this compound?

Thermal decomposition pathways can be analyzed via shock tube experiments (e.g., 1200–2100 K, 1–4 atm pressure) to study bond-breaking kinetics. For cyclic hydrocarbons, isomerization to alkenes (e.g., cyclohexane → 1-hexene) is a primary decomposition route, with rate constants derived from comparative kinetic studies . Thermogravimetric analysis (TGA) under inert atmospheres may further quantify stability thresholds.

Advanced Research Questions

Q. How can low synthetic yields be optimized?

  • Catalyst screening : Replace SSA with alternative Brønsted/Lewis acids (e.g., triflic acid) to improve cyclocondensation efficiency.
  • Solvent effects : Test polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates and reduce side reactions.
  • Temperature control : Use microwave-assisted synthesis to accelerate reaction rates and enhance selectivity .

Q. How can contradictions in spectral data be resolved?

  • Cross-validation : Combine 1H/13C NMR with high-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns.
  • Computational NMR prediction : Tools like ACD/Labs or Gaussian-based DFT calculations simulate spectra to identify discrepancies in stereochemical assignments .
  • Single-crystal X-ray diffraction : Resolves regiochemical ambiguities in fused ring systems (e.g., distinguishing oxa/aza positions) .

Q. What computational modeling approaches are suitable for studying this compound?

  • Quantum chemical calculations : Use Gaussian or ORCA to optimize geometry (B3LYP/6-31G* level) and calculate thermodynamic properties (e.g., heat of formation, bond dissociation energies) .
  • Molecular dynamics (MD) : Simulate solvent interactions or ligand-protein binding using AMBER or GROMACS, focusing on the acetate group’s conformational flexibility .
  • QSPR models : Correlate substituent effects (e.g., methyl groups on cyclohexane) with physicochemical properties like logP or solubility .

Q. How can bioactivity be evaluated for this compound?

  • In vitro assays : Screen for antimicrobial activity via broth microdilution (CLSI guidelines) or assess cytotoxicity using MTT assays on cancer cell lines.
  • Interaction studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with target proteins (e.g., enzymes with oxa-rich active sites) .

Q. How can thermal decomposition pathways be analyzed experimentally?

  • Shock tube experiments : Measure ignition delay times under varying equivalence ratios (φ = 0.5–2.0) to derive Arrhenius parameters for decomposition .
  • TGA-FTIR coupling : Identify volatile degradation products (e.g., CO, CO2) in real-time to propose mechanistic pathways .

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